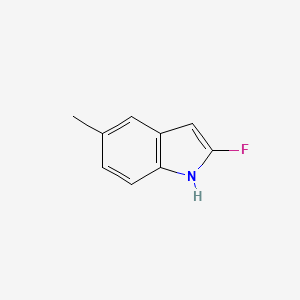

2-Fluoro-5-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8FN |

|---|---|

Molecular Weight |

149.16 g/mol |

IUPAC Name |

2-fluoro-5-methyl-1H-indole |

InChI |

InChI=1S/C9H8FN/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5,11H,1H3 |

InChI Key |

VJHCWJQQRDBRFA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

molecular weight and formula of 2-Fluoro-5-methyl-1H-indole

An In-depth Technical Guide to 2-Fluoro-5-methyl-1H-indole: Synthesis, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The strategic incorporation of fluorine atoms into this privileged heterocycle is a well-established method for modulating a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of 2-Fluoro-5-methyl-1H-indole, a specific fluorinated indole derivative. We will delve into its core chemical properties, propose a logical synthetic pathway while addressing the inherent challenges of C2-fluorination, and explore its potential applications in drug discovery, particularly in the context of kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of fluorinated indole scaffolds.

Core Physicochemical Properties and Structural Elucidation

2-Fluoro-5-methyl-1H-indole is a derivative of indole featuring a fluorine atom at the 2-position and a methyl group at the 5-position. While this specific isomer is not as widely documented or commercially available as its counterpart, 5-Fluoro-2-methylindole, understanding its fundamental properties is the first step in evaluating its potential. The molecular formula for 2-Fluoro-5-methyl-1H-indole is C₉H₈FN, and its calculated molecular weight is 149.17 g/mol .

For comparative purposes, the table below summarizes the calculated properties of the target compound alongside the experimentally-derived data for the more common isomer, 5-Fluoro-2-methylindole.[3][4][5]

| Property | 2-Fluoro-5-methyl-1H-indole | 5-Fluoro-2-methylindole |

| Molecular Formula | C₉H₈FN | C₉H₈FN[3][4] |

| Molecular Weight | 149.17 g/mol (Calculated) | 149.17 g/mol [3] |

| CAS Number | Not assigned | 399-72-4[3][4] |

| Appearance | Not available | Light yellow to brown crystalline powder[3][5] |

| Melting Point | Not available | 100 °C[3][5] |

| Boiling Point | Not available | 120 °C at 0.1 mmHg[3] |

| PubChem CID | Not available | 2778715[3][5] |

| SMILES | Cc1cc2c(cc1)NC=C2F (Predicted) | Cc1nc2c(cc(F)cc2)c1[5] |

The lack of extensive experimental data for 2-Fluoro-5-methyl-1H-indole underscores the synthetic challenges associated with its preparation, which will be discussed in the following section.

Synthesis Strategy and Mechanistic Rationale

The synthesis of indoles is a well-trodden path in organic chemistry, with classic methods like the Fischer, Leimgruber-Batcho, and Bischler syntheses being foundational.[6] However, the direct synthesis of 2-fluoroindoles presents a significant challenge due to the reactivity of the indole nucleus and the difficulty of installing a fluorine atom at the C2 position.

A plausible, albeit challenging, approach to synthesize 2-Fluoro-5-methyl-1H-indole could involve a multi-step sequence starting from a suitably substituted aniline. A proposed workflow is outlined below.

Experimental Protocol: Proposed Synthesis

This protocol is a conceptual pathway and would require significant experimental optimization.

Objective: To synthesize 2-Fluoro-5-methyl-1H-indole.

Core Logic: The strategy involves the construction of the indole ring system with a precursor group at the 2-position that can be subsequently converted to a fluorine atom. Direct fluorination of the 5-methyl-1H-indole is generally not selective for the 2-position.

Step 1: Synthesis of 2-Amino-5-methyl-α-bromoacetophenone

-

Start with commercially available 4-methylaniline.

-

Perform a Friedel-Crafts acylation with bromoacetyl bromide in the presence of a Lewis acid (e.g., AlCl₃) to introduce the bromoacetyl group. This step must be carefully controlled to favor para-acylation relative to the methyl group.

-

Nitrate the resulting acetophenone derivative at the position ortho to the acetyl group.

-

Reduce the nitro group to an amine using a standard reducing agent like SnCl₂/HCl or catalytic hydrogenation (Pd/C).

Step 2: Indole Ring Formation (Cyclization)

-

The resulting 2-amino-α-bromoacetophenone derivative can undergo intramolecular cyclization. This can be achieved by heating or by using a mild base to facilitate the nucleophilic attack of the aniline nitrogen onto the carbon bearing the bromine. This would yield 5-methyl-1H-indol-2-ol (a keto-enol tautomer).

Step 3: Conversion of Hydroxyl to Fluorine

-

The hydroxyl group at the C2 position must be converted to a fluorine atom. This is a non-trivial step. A deoxofluorinating agent such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® could be employed. This reaction often requires careful optimization of temperature and reaction time to avoid decomposition of the electron-rich indole ring.

Step 4: Work-up and Purification

-

Following the fluorination reaction, the mixture would be carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The product would be extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification of the crude product would be performed using column chromatography on silica gel to yield the final compound, 2-Fluoro-5-methyl-1H-indole.

Caption: Proposed synthetic workflow for 2-Fluoro-5-methyl-1H-indole.

Spectroscopic Characterization (Predicted)

For unambiguous identification, a combination of spectroscopic techniques would be essential. Based on the proposed structure, the following features would be expected:

-

¹H NMR: Signals would be present for the aromatic protons on the benzene ring, the proton at the C3 position of the indole, the N-H proton, and the methyl group protons. The fluorine at C2 would cause splitting of the C3 proton signal and potentially the N-H proton signal.

-

¹³C NMR: Nine distinct carbon resonances would be observed. The carbon atom directly bonded to the fluorine (C2) would exhibit a large one-bond coupling constant (¹JCF), which is highly characteristic.

-

¹⁹F NMR: A single resonance would be expected, with a chemical shift indicative of a fluorine atom attached to an sp²-hybridized carbon within an electron-rich aromatic system.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for N-H stretching, aromatic and aliphatic C-H stretching, C=C stretching of the aromatic rings, and a strong C-F stretching band.

Significance and Applications in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[7] The introduction of a fluorine atom can profoundly influence a molecule's therapeutic properties.[1][8]

Kinase Inhibition: Many kinase inhibitors, a critical class of drugs for treating cancer and inflammatory diseases, feature an indole core.[2][9] The indole N-H can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The strategic placement of a fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidative metabolism. 2-Fluoro-5-methyl-1H-indole serves as a valuable scaffold that could be further functionalized at the N1 or C3 positions to create focused libraries of potential kinase inhibitors.

Caption: Generalized RTK signaling and the point of competitive inhibition.

Other Therapeutic Areas: Fluorinated indoles have demonstrated a wide range of biological activities, including antiviral (specifically anti-HIV), antimicrobial, and anti-inflammatory properties.[1][7] The unique electronic profile imparted by the C2-fluoro substitution could lead to novel interactions with biological targets in these disease areas. The 5-methyl group also provides a lipophilic substituent that can influence cell permeability and target engagement.

Conclusion

2-Fluoro-5-methyl-1H-indole represents a synthetically challenging but potentially valuable building block for medicinal chemistry. While its isomer, 5-Fluoro-2-methylindole, is more readily accessible, the unique placement of the fluorine atom at the C2 position offers distinct structural and electronic properties that warrant investigation. The development of a robust and scalable synthetic route is the primary barrier to unlocking its full potential. Overcoming this hurdle would provide researchers with a novel scaffold for developing next-generation therapeutics, particularly in the fields of oncology and infectious diseases. Further research is essential to validate the proposed synthetic pathways and to explore the biological activity of derivatives of this promising compound.

References

- BenchChem. (n.d.). An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine.

- Chem-Impex. (n.d.). 5-Fluoro-2-methylindole.

- Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C.

- PMC. (n.d.). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles.

- CymitQuimica. (n.d.). METHYL 5-FLUORO-2-METHYL-1H-INDOLE-3-CARBOXYLATE.

- Santa Cruz Biotechnology. (n.d.). 5-Fluoro-2-methylindole | CAS 399-72-4.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Fluoro-2-methylindole | 399-72-4.

- BLD Pharm. (n.d.). 399-72-4|5-Fluoro-2-methylindole.

- Fisher Scientific. (n.d.). 5-Fluoro-2-methylindole 98.0+%.

- Sigma-Aldrich. (n.d.). 5-Fluoro-2-methylindole | 399-72-4.

- PMC. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

- ACS Publications. (2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development.

- BenchChem. (n.d.). The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Overview.

- MDPI. (2024).

- TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles.

Sources

- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. 5-Fluoro-2-methylindole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. diva-portal.org [diva-portal.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Modulation of a Privileged Scaffold: An In-depth Technical Guide to the Electronic Effects of Fluorine Substitution on 5-Methylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a cornerstone of medicinal chemistry, offers a versatile scaffold for therapeutic intervention. The strategic introduction of fluorine to this "privileged" structure can profoundly alter its physicochemical properties, offering a powerful tool to fine-tune drug candidates for enhanced efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive analysis of the electronic effects of fluorine substitution on 5-methylindole, a common motif in pharmacologically active compounds. We will dissect the dual nature of fluorine's electronic influence—inductive versus resonance effects—and explore how its position on the benzene ring of 5-methylindole dictates the resulting electron distribution, acidity, and reactivity. This guide will serve as a valuable resource for researchers in drug discovery and development, providing both a theoretical framework and practical insights into the rational design of fluorinated indole-based therapeutics.

Introduction: The Power of Fluorine in Modifying the 5-Methylindole Core

5-Methylindole is a fundamental building block in the synthesis of a wide array of biologically active molecules.[1] Its inherent aromaticity and the presence of the nitrogen heteroatom make it a rich source of chemical diversity. The introduction of a fluorine atom, the most electronegative element, into this scaffold is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[2] Fluorine's small van der Waals radius (1.47 Å), similar to that of a hydrogen atom (1.20 Å), allows it to act as a bioisostere of hydrogen with minimal steric perturbation.[3] However, its profound impact on the electronic landscape of the molecule can lead to significant changes in:

-

Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly impact the acidity of the indole N-H proton.[2]

-

Lipophilicity: Fluorine substitution can alter a molecule's lipophilicity, affecting its solubility, membrane permeability, and overall ADME (absorption, distribution, metabolism, and excretion) profile.[2]

-

Metabolic Stability: The robust carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the metabolic half-life of a drug candidate.[2]

-

Receptor Binding Affinity: By modifying the electron distribution and conformational preferences of the indole ring, fluorine can enhance interactions with biological targets.

This guide will focus on the electronic consequences of placing a fluorine atom at the 4, 6, and 7-positions of the 5-methylindole ring system, providing a rationale for predicting and exploiting these effects in drug design.

The Dichotomy of Fluorine's Electronic Influence: Induction vs. Resonance

To comprehend the impact of fluorine substitution, it is crucial to understand its dual electronic effects: the inductive effect (-I) and the resonance effect (+R).

-

Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bond framework. This effect is distance-dependent, decreasing as the number of bonds between the fluorine and the atom of interest increases.[4]

-

Resonance Effect (+R): Fluorine possesses lone pairs of electrons that can be delocalized into an adjacent π-system, such as the benzene ring of indole. This electron-donating resonance effect is most pronounced at the ortho and para positions relative to the substituent.[4]

The net electronic effect of fluorine on an aromatic ring is a delicate balance of these two opposing forces. While the inductive effect is generally dominant, the resonance effect plays a significant role in modulating the electron density at specific positions.

Positional Isomers of Fluoro-5-methylindole: A Comparative Electronic Analysis

The interplay between the electron-donating methyl group at the 5-position and the electronically versatile fluorine atom at positions 4, 6, or 7 creates distinct electronic environments within the 5-methylindole scaffold.

4-Fluoro-5-methylindole

In this isomer, the fluorine atom is ortho to the methyl group. The strong -I effect of fluorine will significantly withdraw electron density from the C4 and adjacent atoms. Concurrently, the +R effect will donate electron density into the ring, with a notable influence at the para position (C7) and the ortho position (C3 of the pyrrole ring, though to a lesser extent). The electron-donating methyl group at C5 will further enrich the electron density of the benzene ring.

6-Fluoro-5-methylindole

Here, the fluorine atom is meta to the point of fusion with the pyrrole ring. The -I effect will still be significant, but its direct influence on the pyrrole ring will be less pronounced compared to the 4-fluoro isomer. The +R effect of fluorine at the C6 position will primarily influence the electron density at the ortho (C5 and C7) and para (C3) positions. The adjacent electron-donating methyl group at C5 will work in concert with the +R effect of fluorine to increase electron density at C5.

7-Fluoro-5-methylindole

In this case, the fluorine atom is para to the C4-C9 bond. Its -I effect will be felt throughout the ring, while its +R effect will be directed towards the ortho positions (C6 and C2) and the para position (C4).

The following diagram illustrates the interplay of these electronic effects:

Caption: Interplay of electronic effects in fluoro-5-methylindoles.

Quantitative Assessment of Electronic Effects

Hammett Constants

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on the reactivity of a molecule.[5] The substituent constant (σ) is a measure of the electronic effect of a particular substituent, while the reaction constant (ρ) reflects the sensitivity of the reaction to these effects. For fluorine, the Hammett constants reflect its dual electronic nature:

| Substituent | σ_meta_ | σ_para_ |

| F | +0.34 | +0.06 |

Table 1: Hammett constants for the fluorine substituent.

The positive σ_meta_ value is indicative of fluorine's strong electron-withdrawing inductive effect. The slightly positive σ_para_ value highlights the near cancellation of the strong -I effect by the opposing +R effect at the para position. These values are crucial for predicting how fluorine substitution will influence reaction rates and equilibria. A study on the electrophilic substitution of 5-substituted indoles with 4,6-dinitrobenzofuroxan found a large negative ρ value of -3.85, indicating that the reaction is highly sensitive to the electronic effects of the substituents and is favored by electron-donating groups.[6]

Impact on N-H Acidity (pKa)

The acidity of the indole N-H proton is a critical parameter, influencing its ability to act as a hydrogen bond donor and its reactivity in N-substitution reactions. The predicted pKa of 5-methylindole is approximately 17.17.[7][8] The introduction of an electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the N-H proton by stabilizing the resulting indolide anion.

The magnitude of this acidifying effect will depend on the position of the fluorine atom. The strong -I effect of fluorine will be the dominant factor in stabilizing the negative charge on the nitrogen atom. Therefore, the closer the fluorine atom is to the pyrrole ring, the greater the increase in acidity. We can predict the following trend in N-H acidity:

4-Fluoro-5-methylindole > 7-Fluoro-5-methylindole > 6-Fluoro-5-methylindole > 5-Methylindole

This prediction is based on the proximity of the fluorine atom to the N-H bond, with the 4-position being the closest, followed by the 7-position, and then the 6-position.

Influence on Reactivity towards Electrophilic Aromatic Substitution

The indole nucleus is highly susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site, estimated to be 10¹³ times more reactive than a single position on benzene.[9] The rate of this reaction is highly sensitive to the electron density of the indole ring.

The electron-donating methyl group at C5 activates the ring towards electrophilic attack. The introduction of a fluorine atom, with its net electron-withdrawing character, is generally expected to decrease the rate of electrophilic substitution. However, the extent of this deactivation will be position-dependent.

-

4-Fluoro-5-methylindole: The strong -I effect at C4 will significantly deactivate the benzene ring, but the +R effect will partially offset this by donating electron density to C3.

-

6-Fluoro-5-methylindole: The -I effect is more distant from the primary site of attack (C3), and the +R effect will donate electron density to C3, potentially leading to a less pronounced deactivation compared to the 4-fluoro isomer.

-

7-Fluoro-5-methylindole: The fluorine at C7 is relatively far from C3, and its +R effect is directed towards C2 and C6, having a less direct impact on the electron density at C3.

Based on these considerations, the predicted order of reactivity towards electrophilic attack at C3 is:

5-Methylindole > 6-Fluoro-5-methylindole > 7-Fluoro-5-methylindole > 4-Fluoro-5-methylindole

This trend is supported by studies on electrophilic substitution in other indole systems, where electron-withdrawing groups were found to decrease the reaction rate.[6]

Experimental Protocols

The following sections provide representative, step-by-step methodologies for the synthesis and characterization of fluorinated 5-methylindoles. These protocols are based on established synthetic routes for similar indole derivatives and can be adapted as needed.

Synthesis of Fluorinated 5-Methylindoles

The synthesis of fluorinated 5-methylindoles can be achieved through various methods, with the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis being prominent examples.

This method is often preferred for its scalability and the availability of starting materials.[10]

Caption: Synthetic workflow for 6-Fluoro-5-methylindole.

Step-by-Step Protocol:

-

Nitration of 4-Fluoro-3-methylaniline:

-

Dissolve 4-fluoro-3-methylaniline in concentrated sulfuric acid and cool to 0 °C.

-

Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5 °C.

-

Stir for 1-2 hours, then pour the reaction mixture onto ice.

-

Neutralize with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain 4-fluoro-5-methyl-2-nitroaniline.

-

-

Reduction of the Nitro Group:

-

Dissolve 4-fluoro-5-methyl-2-nitroaniline in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux for 2-4 hours.

-

Filter the hot reaction mixture through celite and concentrate the filtrate to obtain crude 4-fluoro-5-methyl-1,2-phenylenediamine.

-

-

Cyclization to form the Indole Ring:

-

Dissolve the crude diamine in a suitable solvent (e.g., ethanol).

-

Add an aqueous solution of glyoxal (40% in water) and heat to reflux for 1-2 hours.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 6-fluoro-5-methylindole.

-

Characterization of Fluorinated 5-Methylindoles

NMR spectroscopy is an indispensable tool for the structural elucidation of these compounds.

-

¹H and ¹³C NMR: These spectra will confirm the overall structure of the molecule. The chemical shifts of the aromatic protons and carbons will be influenced by the position of the fluorine atom. Data for the parent 5-methylindole can be found in public databases.[11][12]

-

¹⁹F NMR: This technique is particularly informative as the chemical shift of the fluorine atom is highly sensitive to its electronic environment.[13] The ¹⁹F NMR spectrum will show a single resonance for each fluorinated isomer, and the chemical shift will vary depending on the position of the fluorine atom on the indole ring. Typical chemical shifts for aromatic fluorine compounds are in the range of -100 to -200 ppm relative to CFCl₃.[14] A study on fluorinated tryptophans showed that the ¹⁹F chemical shifts are sensitive to the position of fluorine on the indole ring.[3]

Predicted ¹⁹F NMR Chemical Shift Trends:

The electron density around the fluorine nucleus influences its chemical shift. Generally, increased electron density leads to greater shielding and an upfield shift (more negative ppm value). Based on the resonance structures, the electron-donating character of the indole nitrogen would lead to increased electron density at C4 and C6. Therefore, one might predict the following trend in ¹⁹F chemical shifts:

7-Fluoro < 4-Fluoro ≈ 6-Fluoro (in terms of increasing shielding, i.e., more negative ppm values)

However, other factors such as the inductive effect and solvent effects can also significantly influence the chemical shift, so experimental verification is essential.

The pKa of the N-H proton can be determined experimentally using potentiometric titration or spectrophotometric methods. A series of solutions of the fluorinated 5-methylindole at different pH values are prepared, and the absorbance is measured at a wavelength where the protonated and deprotonated forms have different extinction coefficients. The pKa can then be calculated from the Henderson-Hasselbalch equation.

Conclusion

The introduction of fluorine to the 5-methylindole scaffold offers a powerful strategy for modulating its electronic properties in a predictable manner. By understanding the interplay of fluorine's inductive and resonance effects, researchers can rationally design and synthesize novel indole derivatives with tailored acidity, reactivity, and ultimately, biological activity. The positional isomerism of fluorine on the benzene ring provides a fine-tuning mechanism for optimizing these properties. The synthetic and analytical methods outlined in this guide provide a framework for the practical application of these principles in the pursuit of new and improved therapeutic agents. Further computational studies, such as the calculation of electrostatic potential maps, can provide deeper insights into the electron distribution within these fascinating molecules and further guide the design of next-generation indole-based drugs.

References

-

LookChem. (n.d.). 5-Methylindole. LookChem. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylindole. National Center for Biotechnology Information. Retrieved from [Link]

- Terrier, F., Pouet, M. J., Halle, J. C., Hunt, S., Jones, J. R., & Buncel, E. (1993). Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan. Journal of the Chemical Society, Perkin Transactions 2, (9), 1665-1671.

- Reddy, P. S., Reddy, Y. V. K., Reddy, G. M., Nigam, S., & Madhusudhan, G. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal, 7(1), 48-52.

- Reports in Organic Chemistry. (2016). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 6, 1-11.

-

Wikipedia. (2024, February 28). Hammett equation. In Wikipedia. Retrieved from [Link]

- Beilstein Journals. (2019). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 15, 2768-2776.

- Terrier, F., Pouet, M. J., Halle, J. C., Hunt, S., & Jones, J. R. (1993). Reactions of 5-X-Substituted lndoles with 4,6-Di nit ro benzof uroxan. Journal of the Chemical Society, Perkin Transactions 2, (9), 1665-1671.

- Kitevski, J. L., et al. (2019). Mixed Fluorotryptophan Substitutions at the Same Residue Expand the Versatility of 19F Protein NMR Spectroscopy.

- Hoffmann, E., & Sheradsky, T. (1965). The synthesis of 5‐fluoro‐ and 7‐methyl‐indole and ‐tryptophane. Journal of Heterocyclic Chemistry, 2(3), 213-214.

- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195.

-

Wikipedia. (2024, March 2). Indole. In Wikipedia. Retrieved from [Link]

- Gerig, J. T. (2001). Fluorine NMR. eMagRes, 4, 25-34.

-

An, J. (2019). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Retrieved from [Link]

- Pandey, M. K., et al. (2019). 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans. The Journal of Physical Chemistry B, 123(1), 160-171.

-

Chemistry LibreTexts. (2022, September 4). 2.6: delta and Hammett's sigma constants. Chemistry LibreTexts. Retrieved from [Link]

- Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996-999.

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds. Google Patents.

-

MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. MSU Denver. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. Master Organic Chemistry. Retrieved from [Link]

- Al-Tel, T. H., et al. (2011). SYNTHESIS AND IN VITRO EVALUATION OF 5-FLUORO-6-[(2-IMINOPYRROLIDIN-1-YL)METHYL]URACIL, TPI(F): AN INHIBITOR OF HUMAN THYMIDINE PHOSPHORYLASE (TP). Nucleosides, Nucleotides & Nucleic Acids, 30(12), 1087-1097.

- Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. Google Patents.

-

Semantic Scholar. (n.d.). Correlation of nmr Chemical Shifts with Hammett σ Values and Analogous Parameters. Semantic Scholar. Retrieved from [Link]

-

UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB. Retrieved from [Link]

-

Wiley Online Library. (n.d.). N-(15)-7-FLUORO-4-METHYL-1-INDANONE-OXIME - Optional[19F NMR] - Chemical Shifts. Wiley. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. University of Wisconsin-Madison. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 5-[¹⁸F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. ResearchGate. Retrieved from [Link]

-

AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Retrieved from [Link]

-

Grokipedia. (n.d.). 5-Methylindole. Grokipedia. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 3. structbio.biochem.dal.ca [structbio.biochem.dal.ca]

- 4. 5-METHYLINDOLE-2-CARBOXYLIC ACID(10241-97-1) 13C NMR spectrum [chemicalbook.com]

- 5. Electrophilic heteroaromatic substitutions: reactions of 5-X-substituted indoles with 4,6-dinitrobenzofuroxan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. 5-Methylindole|lookchem [lookchem.com]

- 7. 5-Methylindole CAS#: 614-96-0 [m.chemicalbook.com]

- 8. Indole - Wikipedia [en.wikipedia.org]

- 9. tsijournals.com [tsijournals.com]

- 10. 5-Methylindole | C9H9N | CID 11978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Methylindole(614-96-0) 13C NMR spectrum [chemicalbook.com]

- 12. biophysics.org [biophysics.org]

- 13. azom.com [azom.com]

- 14. 19F Magic Angle Spinning NMR Spectroscopy and Density Functional Theory Calculations of Fluorosubstituted Tryptophans: Integrating Experiment and Theory for Accurate Determination of Chemical Shift Tensors - PMC [pmc.ncbi.nlm.nih.gov]

De Novo Synthesis of 2-Fluoroindoles: A Mechanistic and Methodological Whitepaper

Executive Summary

The 2-fluoroindole scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere to modulate lipophilicity, metabolic stability, and target binding affinity. Despite its utility, the targeted synthesis of 2-fluoroindoles has historically presented a formidable challenge. The inherent electronic properties of the indole core render the C3 position significantly more nucleophilic than the C2 position, making direct, late-stage electrophilic fluorination at C2 highly disfavored and prone to side reactions.

This technical guide critically evaluates the evolution of 2-fluoroindole synthesis, transitioning from traditional, harsh late-stage fluorination techniques to elegant, pre-functionalized cyclizations, and finally to modern, atom-economic deconstructive assemblies using difluorocarbene.

Mechanistic Evolution of 2-Fluoroindole Synthesis

The Regioselectivity Challenge: Direct Fluorination

Early attempts to synthesize 2-fluoroindoles relied heavily on directing groups to overcome the natural C3 nucleophilicity of the indole ring. Widdowson et al. established a baseline methodology involving the directed lithiation of N-substituted indoles at the C2 position using lithium diisopropylamide (LDA)[1]. This was followed by stannylation with trimethylstannyl chloride to form a 2-stannylindole intermediate. Finally, electrophilic fluorination using the highly reactive cesium fluoroxysulfate yielded the 2-fluoroindole[1].

Causality & Limitations: While this sequence successfully forced regioselectivity, the reliance on highly toxic organotin intermediates and harsh, expensive fluorinating agents fundamentally limited its scalability for drug development[1].

Overcoming Baldwin's Rules: 5-endo-trig Cyclizations

To bypass the regioselectivity issues of late-stage fluorination, the Ichikawa group pioneered a building-block approach utilizing pre-fluorinated precursors—specifically,

Mechanistic Causality: According to Baldwin's rules, 5-endo-trig cyclizations are generally disfavored due to the geometric constraints of achieving the required orbital overlap[2]. However, the highly polarized and electron-deficient nature of the 1,1-difluoro-1-alkene moiety significantly lowers the activation barrier, enabling nucleophilic attack by the pendant amido group[1].

Initially executed using strong bases like sodium hydride (NaH)[2], this methodology was later refined into a transition-metal-catalyzed process. By employing a Ag(I) catalyst (AgSbF6) in 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), the vinylic C-F bond is electrophilically activated[3]. A critical mechanistic choice in this protocol is the addition of N,O-bis(trimethylsilyl)acetamide (BSA). BSA acts as an irreversible fluoride captor, driving the

The Modern Era: Difluorocarbene-Enabled [4+1] Assembly

A recent paradigm shift in synthetic methodology involves the deconstructive functionalization of unstrained bonds using difluorocarbene (:CF2). In 2021, Song and colleagues reported a formal [4+1] cyclization starting from readily accessible ortho-vinylanilines[4].

Mechanistic Causality: In this highly atom-economic process, commercially available halodifluoroalkylative reagents generate :CF2, which acts simultaneously as a C1 synthon and a fluorine source[5]. The reaction initiates with the lone pair of the tertiary amine trapping the electrophilic singlet :CF2 to form a transient nitrogen ylide[5]. This intermediate undergoes an intramolecular Michael addition to the adjacent vinyl group, closing the five-membered ring[4]. Subsequent C(sp3)-F bond cleavage and defluorination restore aromaticity, yielding the 2-fluoroindole framework[4].

Evolution of 2-fluoroindole synthesis pathways from direct fluorination to modern de novo assembly.

Comparative Data Analysis

The following table summarizes the quantitative metrics and operational parameters of the primary synthesis pathways discussed:

| Methodology | Reagents / Catalyst | Substrate | Regioselectivity | Yield Range | Key Advantage |

| Direct Fluorination | LDA, Me3SnCl, CsSO4F | N-substituted indoles | High (via C2-stannylation) | Low-Moderate | Utilizes existing indole cores |

| Base-Promoted Cyclization | NaH, DMF | Complete (Pre-installed) | 70–90% | High yield, robust C-N bond formation | |

| Ag(I)-Catalyzed C-F Activation | AgSbF6, BSA, HFIP | Complete (Pre-installed) | 52–99% | Mild conditions, prevents hydrolysis | |

| Difluorocarbene [4+1] Assembly | Halodifluoroalkyls, Base | ortho-vinylanilines | Complete (De novo assembly) | 50–85% | Readily available starting materials |

Validated Experimental Methodologies

Protocol A: Ag(I)-Catalyzed 5-endo-trig Cyclization

Objective: Synthesis of 2-fluoroindoles via vinylic C-F bond activation[3]. Rationale: Using HFIP as a solvent provides a highly polar, hydrogen-bonding environment that stabilizes the cationic silver intermediates without acting as a competing nucleophile. BSA is essential to irreversibly sequester the eliminated fluoride ion as volatile TMS-F, driving the reaction to completion[3].

-

Preparation: In an oven-dried Schlenk tube under an argon atmosphere, dissolve the

-difluoro-o-sulfonamidostyrene substrate (1.0 equiv) in anhydrous HFIP to achieve a 0.1 M concentration. -

Catalyst Addition: Add AgSbF6 (10 mol%) to the solution.

-

Self-Validation Control: The solution should remain homogeneous; any immediate black precipitate indicates moisture contamination and the formation of inactive silver oxide.

-

-

Fluoride Scavenging: Begin heating the mixture to reflux. Over a period of 2 hours, add N,O-bis(trimethylsilyl)acetamide (BSA, 2.0 equiv) dropwise via a syringe pump.

-

Causality: Slow addition prevents a sudden spike in basicity/nucleophilicity that could lead to unwanted side reactions or premature hydrolysis.

-

-

Maturation: Stir the reaction mixture for an additional 1–4 hours at reflux. Monitor the reaction progress via 19F NMR.

-

Self-Validation Control: The disappearance of the characteristic gem-difluoro doublet-of-doublets in the 19F NMR spectrum confirms complete conversion.

-

-

Work-up: Cool to room temperature, quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: Difluorocarbene-Enabled [4+1] Cyclization

Objective: De novo construction of 2-fluoroindoles from ortho-vinylanilines[4]. Rationale: The slow generation of :CF2 from halodifluoroalkyl reagents under basic conditions ensures a steady-state concentration of the highly reactive carbene, preventing carbene dimerization and maximizing the trapping efficiency by the amine lone pair[5].

-

Preparation: Charge a reaction vial with ortho-vinylaniline (1.0 equiv), an inorganic base (e.g., K2CO3, 2.0 equiv), and anhydrous acetonitrile (0.2 M).

-

Carbene Source Addition: Add the halodifluoroalkyl reagent (e.g., ethyl bromodifluoroacetate, 1.5 equiv) at room temperature.

-

Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.

-

Causality: Elevated temperature is required to overcome the activation energy of the intramolecular Michael addition step following the initial ylide formation.

-

-

Monitoring: Track the reaction via LC-MS.

-

Self-Validation Control: The intermediate nitrogen ylide is transient, but the mass of the final aromatized 2-fluoroindole [M+H]+ should become the dominant peak in the chromatogram.

-

-

Isolation: Filter the crude mixture through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Mechanistic workflow of the difluorocarbene-enabled formal[4+1] cyclization pathway.

References

-

Fujita, T., & Ichikawa, J. "SYNTHETIC METHODS FOR RING-FLUORINATED PYRROLE DERIVATIVES". Heterocycles, 2017. 1

-

Su, J., et al. "Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines". Nature Communications, 2021. 4

-

"Silver-catalyzed Vinylic C–F Bond Activation: Synthesis of 2-Fluoroindoles from β,β-Difluoro-o-sulfonamidostyrenes". Chemistry Letters, 2016. 3

-

"Unconventional Transformations of Difluorocarbene with Amines and Ethers". Accounts of Chemical Research, 2023. 5

-

"1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]". Organic Syntheses Procedure. 2

Sources

The 2-Fluoro-5-methyl-1H-indole Scaffold: A Privileged Motif in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic compounds with a wide spectrum of biological activities.[1] Strategic functionalization of the indole ring has been a highly successful approach in the quest for novel therapeutic agents. Among the myriad of possible substitutions, the incorporation of a fluorine atom and a methyl group at specific positions can profoundly influence the physicochemical and pharmacological properties of the resulting molecule. This guide provides a detailed exploration of the 2-Fluoro-5-methyl-1H-indole scaffold, a promising heterocyclic core for the development of next-generation therapeutics. While direct and extensive research on this exact scaffold is emerging, this document synthesizes findings from closely related fluorinated indole analogs to illuminate its potential biological activities, mechanistic underpinnings, and synthetic accessibility.

The Strategic Advantage of Fluorine and Methyl Substitution in Indole Scaffolds

The introduction of a fluorine atom into a drug candidate is a widely employed strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[2] In the context of the indole ring, a fluorine substituent can alter the electron distribution, influencing the molecule's reactivity and its interactions with protein residues. The methyl group, on the other hand, can provide a crucial hydrophobic interaction within a binding pocket and can also influence the molecule's metabolic profile. The specific placement of fluorine at the 2-position and a methyl group at the 5-position of the indole ring creates a unique electronic and steric profile that can be exploited for targeted drug design.

Potential Biological Activities of the 2-Fluoro-5-methyl-1H-indole Core

Based on the biological evaluation of analogous fluorinated indole structures, the 2-Fluoro-5-methyl-1H-indole scaffold is anticipated to exhibit a range of significant pharmacological activities.

Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology.[1] Fluorinated indole derivatives, in particular, have demonstrated potent anticancer effects through various mechanisms of action.

a) Kinase Inhibition: Many kinase inhibitors feature an indole core that mimics the purine ring of ATP, enabling them to bind to the ATP-binding site of kinases and block their activity. Dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a crucial class of anticancer drugs.[3] Derivatives of 5-fluoro-2-oxindole, a closely related structure, have shown potent inhibition of key kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] For instance, Sunitinib, an FDA-approved multi-kinase inhibitor, contains a 5-fluoro-2-oxindole core.[5] It is plausible that the 2-Fluoro-5-methyl-1H-indole scaffold could serve as a valuable platform for the design of novel kinase inhibitors.

VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indole-based kinase inhibitors.

b) Tubulin Polymerization Inhibition: Some fluorinated indole derivatives have been shown to interfere with microtubule dynamics, a validated target in cancer chemotherapy.[4] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.

c) Induction of Apoptosis: Various indole derivatives have been reported to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[6] This can involve the modulation of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and the activation of caspases.

Table 1: Anticancer Activity of Representative Fluorinated Indole Derivatives

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Fluorinated bis-indole | Compound 33h | - | 0.17 | FLT3 inhibitor | [4] |

| Fluorinated-indole | Compound 34b | A549 (Lung) | 0.8 | Microtubule-stabilizing agent | [4] |

| Pyrazolinyl-indole | Compound 17 | Leukemia | - (78.76% growth inhibition at 10 µM) | EGFR inhibitor | [1] |

| Indole derivative | Compound 16 | - | 1.026 | EGFR inhibitor | [6] |

| Indole derivative | Compound 16 | - | 0.002 | SRC kinase inhibitor | [6] |

Antimicrobial Activity

The indole scaffold is present in many natural and synthetic compounds with potent antimicrobial properties. The incorporation of fluorine can enhance this activity. For example, certain indole-1,2,4-triazole conjugates have demonstrated good to moderate activity against Gram-negative bacteria and potent activity against fungal pathogens like Candida tropicalis and Candida albicans.[7] A free N-H group in the indole ring has been suggested to be important for antibacterial activity.[7]

Table 2: Antimicrobial Activity of Representative Indole Derivatives

| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |

| Indole-1,2,4-triazole conjugate | - | Gram-negative bacteria | ~250 | [7] |

| Indole-1,2,4-triazole conjugate | Compound 6f | Candida albicans | 2 | [7] |

| Indole-1,2,4-triazole conjugate | - | Candida tropicalis | 2 | [7] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and indole derivatives have shown promise as anti-inflammatory agents.[1] The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes. Some novel indole-2-amide derivatives have been designed as dual inhibitors of COX and 5-lipoxygenase (5-LOX).[2] Furthermore, 5-fluoro-2-oxindole has been shown to have antinociceptive and anti-inflammatory effects in models of inflammatory pain.[8]

p38 MAP Kinase Pathway in Inflammation

Caption: Simplified p38 MAP kinase signaling pathway and its inhibition by indole derivatives.

Other Potential Activities

Derivatives of 5-fluoro-2-oxindole have also been investigated as potential α-glucosidase inhibitors for the management of type 2 diabetes.[2] Several synthesized compounds exhibited significantly better inhibitory activity than the reference drug acarbose.[2] Additionally, novel 5-fluoroindolylmethylene hydrazone derivatives have shown promise as potent inhibitors of cytosolic carbonic anhydrase isoenzymes hCA I and II.[9]

Synthetic Strategies and Methodologies

The synthesis of 2-Fluoro-5-methyl-1H-indole and its derivatives can be approached through several established methods in heterocyclic chemistry. A common strategy involves the construction of the indole ring from appropriately substituted anilines.

General Synthetic Workflow for 2-Fluoro-5-methyl-1H-indole Derivatives

Caption: General synthetic workflow for the preparation of 2-Fluoro-5-methyl-1H-indole derivatives.

Experimental Protocol: Representative Synthesis of a 5-Fluoro-2-oxindole Derivative

This protocol describes the synthesis of 5-fluoro-2-oxindole derivatives through the condensation of 5-fluoro-2-oxindole with substituted aromatic aldehydes, a common method for generating diversity around this scaffold.[2]

Materials:

-

5-fluoro-2-oxindole

-

Substituted aromatic aldehyde

-

Potassium hydroxide (KOH)

-

Ethanol (EtOH)

Procedure:

-

To a solution of 5-fluoro-2-oxindole (1.0 mmol) in ethanol, add the substituted aromatic aldehyde (1.5 mmol) and potassium hydroxide (6.0 mmol).

-

Stir the reaction mixture at room temperature for approximately 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

-

Base Catalyst (KOH): The potassium hydroxide acts as a base to deprotonate the acidic C-3 proton of the 5-fluoro-2-oxindole, generating a nucleophilic enolate that then attacks the electrophilic carbonyl carbon of the aldehyde.

-

Solvent (Ethanol): Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction.

-

Room Temperature: The reaction is often efficient at room temperature, making it a mild and practical procedure.

Conclusion and Future Perspectives

The 2-Fluoro-5-methyl-1H-indole scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutic agents. By leveraging the well-documented biological activities of related fluorinated indole derivatives, researchers can rationally design and synthesize new compounds with potentially enhanced potency, selectivity, and pharmacokinetic properties. The diverse biological activities associated with this structural motif, including anticancer, antimicrobial, and anti-inflammatory effects, underscore its versatility and potential to address a wide range of unmet medical needs. Future research should focus on the systematic synthesis and biological evaluation of a library of 2-Fluoro-5-methyl-1H-indole derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further preclinical and clinical development.

References

-

Hu, Y., et al. (2022). Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers in Chemistry, 10, 843825. [Link]

-

Al-Ostoot, F. H., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(6), 1535-1571. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2225. [Link]

-

Al-Mokyna, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2536. [Link]

-

Özdemir, Z., et al. (2022). Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones. Journal of Molecular Structure, 1248, 131438. [Link]

-

Sun, L., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry, 18(15), 1287-1297. [Link]

-

Faydalı, N., et al. (2025). synthesis and characterization of novel 5- flouroindolylmethylen hydrazon derivatives as schiff base. Journal of the Turkish Chemical Society, Section A: Chemistry, 12(3), 643-656. [Link]

-

Romero, A., et al. (2020). The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain. Antioxidants, 9(12), 1258. [Link]

-

Gîrd, C. E., et al. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Molecules, 29(2), 481. [Link]

-

Carboni, A., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au, 1(1), 16-23. [Link]

-

Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLOS ONE, 10(6), e0128928. [Link]

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

-

Yilmaz, I., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(29), 3326-3343. [Link]

-

Alam, M. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17929-17941. [Link]

-

ResearchGate. (2026). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

2-Fluoro-5-methyl-1H-indole: Comprehensive Chemical Profiling, Synthetic Methodologies, and Analytical Workflows

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The strategic installation of a fluorine atom onto heterocyclic scaffolds is a cornerstone tactic in modern drug discovery. Fluorination modulates lipophilicity, alters the pKa of adjacent functional groups, and blocks metabolically labile sites from cytochrome P450-mediated oxidation. Within this paradigm, 2-Fluoro-5-methyl-1H-indole represents a highly specialized building block.

While 5-methylindole derivatives are common in pharmaceuticals (e.g., acting as serotonin receptor modulators), the specific introduction of a fluorine atom at the C2 position of the indole core remains a formidable synthetic challenge due to the inherent nucleophilicity of the C3 position 1. This whitepaper provides an authoritative guide to the chemical identity, physicochemical properties, and validated synthetic protocols required to successfully isolate and characterize 2-Fluoro-5-methyl-1H-indole.

Molecular Taxonomy and Physicochemical Profiling

Accurate chemical identification is the first critical step in any rigorous drug development program. The tables below summarize the standardized identifiers and calculated physicochemical properties for 2-Fluoro-5-methyl-1H-indole 2, 3.

Table 1: Standardized Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | 2-Fluoro-5-methyl-1H-indole |

| CAS Registry Number | 2085727-01-9 |

| SMILES String | Cc1ccc2[nH]c(F)cc2c1 |

| InChIKey | VJHCWJQQRDBRFA-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C9H8FN |

| Molecular Weight | 149.16 g/mol |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 1 (F) |

| Core Structure | Benzopyrrole (Indole) |

Mechanistic Pathways for C2-Fluorination

Direct electrophilic fluorination of unprotected indoles overwhelmingly yields 3-fluoro or 3,3-difluoroindolenines because the C3 carbon is the most electron-rich site on the pyrrole ring 1. To force regioselectivity to the C2 position, synthetic chemists must employ workarounds.

Currently, two primary methodologies dominate the field:

-

Directed ortho-Lithiation (DoM): This classic approach utilizes a strong electron-withdrawing N-protecting group (like phenylsulfonyl) to acidify the C2 proton. Subsequent deprotonation with a strong lithium base creates a C2-carbanion, which is then trapped by an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) 4.

-

Difluorocarbene Formal [4+1] Cyclization: A more recent, highly innovative approach constructs the indole ring de novo by reacting ortho-vinylanilines with difluorocarbene, simultaneously assembling the core and installing the C2-fluorine 5.

For standard laboratory-scale preparation, the DoM approach remains the most reliable and self-validating method.

Visualization of the Directed Lithiation Workflow

Synthetic workflow for 2-Fluoro-5-methyl-1H-indole via directed ortho-lithiation.

Standardized Experimental Protocol: DoM Approach

As an Application Scientist, I emphasize that robust chemistry requires understanding the causality behind each manipulation. The following protocol is designed as a self-validating system to ensure high fidelity in the synthesis of 2-Fluoro-5-methyl-1H-indole.

Step 1: N-Protection (Phenylsulfonylation)

-

Procedure: Dissolve 5-methyl-1H-indole (1.0 equiv) in anhydrous DMF at 0 °C under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes, then add benzenesulfonyl chloride (PhSO₂Cl, 1.1 equiv) dropwise.

-

Causality: The free N-H proton is highly acidic and would immediately quench any organolithium reagent used in Step 2. The phenylsulfonyl group acts as a robust protecting group and strongly withdraws electron density, acidifying the adjacent C2 proton to facilitate regioselective lithiation.

-

Self-Validation: The evolution of H₂ gas indicates active deprotonation. TLC monitoring (Hexanes/EtOAc 4:1) should show complete consumption of the lower

starting material and the appearance of a higher

Step 2: Directed ortho-Lithiation

-

Procedure: Dissolve the protected indole in anhydrous THF. Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equiv). Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir for 1 hour at -78 °C.

-

Causality: TMEDA coordinates to the lithium cation, breaking up n-BuLi hexamers into highly reactive monomers. The strict maintenance of -78 °C is critical to prevent the highly reactive C2-lithiated species from undergoing unwanted ring-opening or dimerization side reactions.

-

Self-Validation: The solution typically transitions to a deep yellow or orange color, visually confirming the formation of the highly conjugated lithiated intermediate.

Step 3: Electrophilic Fluorination

-

Procedure: To the -78 °C solution, add a pre-cooled solution of N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) in THF dropwise. Allow the reaction to stir for 2 hours, slowly warming to -20 °C. Quench with saturated aqueous NH₄Cl.

-

Causality: NFSI provides a stable, solid electrophilic source of fluorine (

) 1. Quenching with mildly acidic NH₄Cl neutralizes any unreacted organolithium and halts the reaction without degrading the newly formed C-F bond. -

Self-Validation: The disappearance of the deep color upon NFSI addition signifies the successful consumption of the carbanion.

Step 4: Deprotection

-

Procedure: Dissolve the fluorinated intermediate in THF. Add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.0 equiv) and heat to reflux for 4 hours. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Causality: The fluoride ion from TBAF acts as a strong base/nucleophile to cleave the sulfonyl group, restoring the biologically relevant 1H-indole core.

Analytical Characterization Workflow

To confirm the successful synthesis of 2-Fluoro-5-methyl-1H-indole, the following analytical signatures must be verified:

-

¹⁹F NMR Spectroscopy: This is the most diagnostic tool. Expect a distinct singlet (or finely split multiplet depending on solvent) in the region of -130 to -140 ppm , which is highly characteristic of a fluorine atom directly attached to the C2 position of an indole ring.

-

¹H NMR Spectroscopy: The C3 proton will appear as a doublet due to scalar coupling with the adjacent fluorine atom (

coupling, typically around 2-3 Hz). The N-H proton will appear as a broad singlet around 8.0-11.0 ppm (solvent dependent), confirming successful deprotection. The C5-methyl group will appear as a sharp singlet integrating to 3 protons near 2.4 ppm. -

¹³C NMR Spectroscopy: The C2 carbon will exhibit a massive one-bond carbon-fluorine coupling constant (

Hz), appearing as a widely spaced doublet. -

LC-MS: High-resolution mass spectrometry (HRMS) operating in positive electrospray ionization (ESI+) mode should yield an

peak at m/z 150.07 (calculated for C9H9FN+).

References

- ChemSrc Database. "2-Fluoro-5-methyl-1H-indole CAS 2085727-01-9 Chemical Properties and Identifiers".

- ChemSrc Database. "2-Fluoro-5-methyl-1H-indole SMILES and InChIKey".

- Fujita, T., & Ichikawa, J. (2017). "Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives". Heterocycles, Vol. 95, No. 2.

- Nosova, E.V., et al. (2018). "Fluorine-containing indoles: Synthesis and biological activity". Journal of Fluorine Chemistry.

- Su, J., et al. (2023). "Unconventional Transformations of Difluorocarbene with Amines and Ethers". Accounts of Chemical Research.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 2085727-01-9_2-Fluoro-5-methyl-1H-indoleCAS号:2085727-01-9_2-Fluoro-5-methyl-1H-indole【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. 2085727-01-9_2-Fluoro-5-methyl-1H-indoleCAS号:2085727-01-9_2-Fluoro-5-methyl-1H-indole【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

thermodynamic stability of 2-substituted fluoroindoles

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Substituted Fluoroindoles

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. Among these scaffolds, the indole nucleus is a privileged structure in numerous therapeutic agents. This guide provides a comprehensive technical analysis of the factors governing the thermodynamic stability of indoles bearing a fluorine atom at the C2-position, further modulated by various substituents at the same position. We will dissect the underlying physical organic principles, from the nuanced electronic effects of fluorine to the steric and resonance contributions of C2-substituents. This document further outlines robust experimental and computational methodologies for the quantitative assessment of stability, offering researchers, scientists, and drug development professionals a foundational framework for the rational design and handling of 2-substituted fluoroindoles.

Introduction: The Strategic Value of Fluoroindoles in Drug Discovery

The indole ring system is a frequent motif in pharmaceuticals and natural products, valued for its unique electronic properties and ability to participate in various intermolecular interactions. The introduction of fluorine into this scaffold can dramatically alter its properties, enhancing metabolic stability, modulating pKa, and improving binding affinity to biological targets.[1][2][3] Fluorine's high electronegativity and the strength of the C-F bond can block sites of metabolic oxidation, prolonging a drug's half-life.[4][5]

The C2-position of the indole is particularly significant. Unlike the more nucleophilic C3-position, functionalization at C2 can be more challenging, yet it offers a distinct vector for molecular elaboration. Placing a fluorine atom at C2, and an additional substituent, creates a complex interplay of electronic and steric forces that dictates the molecule's overall thermodynamic stability. Understanding this stability is not merely an academic exercise; it is critical for:

-

Synthesis and Purification: Predicting the feasibility of synthetic routes and the likelihood of isomerization or degradation under reaction conditions.

-

Storage and Formulation: Ensuring the long-term integrity of active pharmaceutical ingredients (APIs).

-

Pharmacokinetics: Relating molecular stability to metabolic pathways and degradation profiles in vivo.

This guide will explore the theoretical underpinnings of this stability and provide practical workflows for its assessment.

Theoretical Framework: Kinetic vs. Thermodynamic Stability

In any chemical system where multiple products can form, the outcome can be governed by two distinct regimes: kinetic control or thermodynamic control.[6]

-

Kinetic Product: The product that is formed the fastest, via the reaction pathway with the lowest activation energy (Ea). This pathway is favored under irreversible conditions, such as low temperatures.[7][8]

-

Thermodynamic Product: The most stable product, having the lowest Gibbs free energy (G). This product is favored under reversible conditions (e.g., higher temperatures), where an equilibrium can be established, allowing the system to settle into its lowest energy state.[6][9]

For 2-substituted fluoroindoles, this distinction is crucial. For instance, a synthetic route might initially yield a less stable (kinetic) isomer, which could rearrange to a more stable (thermodynamic) product upon heating or catalysis.[10] This guide focuses on the factors that determine the inherent thermodynamic stability of the final molecule.

Figure 1: Energy profile illustrating kinetic vs. thermodynamic control.

Core Factors Influencing Stability

The thermodynamic stability of a 2-substituted fluoroindole is not determined by a single factor but by a delicate balance of competing electronic and steric effects.

The Role of the C2-Fluorine Atom

Fluorine's influence is multifaceted, stemming from its extreme electronegativity and the unique properties of the C-F bond.[2]

-

Inductive Effect: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (–I effect). When placed at the C2 position, it significantly lowers the electron density of the pyrrole ring. This can decrease the ring's inherent nucleophilicity but may increase its resistance to oxidative degradation.[3]

-

Bond Strength: The C-F bond is significantly stronger (BDE ~110 kcal/mol) than a C-H bond (~100 kcal/mol). This intrinsic strength contributes to the overall thermal stability of the molecule and is a primary reason for the enhanced metabolic stability of fluorinated drugs.[1][2]

-

Hyperconjugation and Anomeric-like Effects: While fluorine is a poor π-donor (resonance effect), stabilizing interactions can still occur. For instance, electron delocalization from a filled C-C or C-H sigma bond into an empty C-F antibonding orbital (σ → σCF) or from a fluorine lone pair into an adjacent antibonding orbital (nF → σCF) can provide a stabilizing contribution.[11] These "anomeric-like" interactions are particularly significant in geminal difluoro compounds but can play a role in monofluorinated systems as well.[11]

The Impact of the C2-Substituent (R-group)

The nature of the second substituent at the C2-position is a critical determinant of stability, working in concert with the C2-fluorine.

-

Steric Effects: Bulky substituents (e.g., tert-butyl, phenyl) can introduce steric strain, particularly through interactions with the N1-substituent or the C3-hydrogen. This strain raises the molecule's ground-state energy, decreasing its thermodynamic stability.

-

Electronic Effects (Resonance and Induction):

-

Electron-Donating Groups (EDGs): Groups like alkyls or ethers donate electron density, which can partially offset the strong inductive withdrawal of the fluorine atom.

-

Electron-Withdrawing Groups (EWGs): Carbonyls (ketones, esters), nitriles, or nitro groups further decrease the electron density of the indole ring. The stability impact depends on the potential for resonance stabilization. An acyl group (C=O), for example, can participate in conjugation, which may offer a significant stabilizing effect that outweighs its inductive withdrawal.

-

The interplay between the C2-substituent and the indole ring's electronic system is key. The general stability of substituted alkenes often increases with the degree of substitution (Zaitsev's rule), a principle that can be extended to the enamine-like double bond of the indole's pyrrole ring.[7][12]

Figure 2: Interplay of factors governing fluoroindole stability.

Experimental Workflow for Stability Assessment

A multi-pronged approach combining calorimetry and spectroscopy is essential for a thorough experimental evaluation of thermodynamic stability.[13]

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for measuring the thermal properties of a material, providing quantitative data on melting points, phase transitions, and decomposition temperatures.[13] A higher, sharper melting point and a higher onset temperature of decomposition are generally indicative of greater thermodynamic stability in the solid state.

Protocol: DSC Analysis of a 2-Substituted Fluoroindole

-

Sample Preparation: Accurately weigh 2-5 mg of the purified, dry compound into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting or decomposition point.

-

-

Data Analysis:

-

Plot the heat flow (W/g) against temperature (°C).

-

The melting point (Tm) is determined as the peak maximum of the melting endotherm.

-

The onset of decomposition (Td) is identified as the temperature at which the baseline begins to deviate significantly, often leading into a large, irreversible exothermic or endothermic event.

-

-

Interpretation: Compare the Tm and Td values across a series of analogs. Compounds with higher values are considered more thermally stable.

Isomerization Studies

If a compound can exist as multiple isomers (e.g., E/Z isomers of a C2-vinyl substituent, or tautomers), their relative thermodynamic stability can be determined by allowing a sample to reach equilibrium and measuring the ratio of products.

-

Equilibration: Dissolve a pure sample of one isomer in a suitable solvent. Add a catalyst if necessary (e.g., a catalytic amount of acid or base) or heat the solution to a specific temperature to facilitate interconversion.

-

Monitoring: Periodically withdraw aliquots from the reaction mixture.

-

Quantification: Analyze the aliquots using a quantitative technique like ¹H NMR spectroscopy or HPLC to determine the ratio of isomers.

-

Analysis: Continue monitoring until the ratio of isomers remains constant over time, indicating that equilibrium has been reached. The Gibbs free energy difference (ΔG°) between the isomers can be calculated from the equilibrium constant (K_eq) using the equation: ΔG° = -RT ln(K_eq) . The isomer with the lower free energy is the thermodynamically more stable product.

Computational Chemistry Workflow

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting and rationalizing stability trends before undertaking extensive synthesis.[14] These methods allow for the calculation of molecular energies, providing a direct measure of relative thermodynamic stability.

Figure 3: Workflow for computational stability analysis.

Protocol: DFT Calculation of Relative Stability

-

Structure Building: Construct 3D models of the 2-substituted fluoroindole analogs of interest.

-

Geometry Optimization: Perform a full geometry optimization and frequency calculation for each molecule. A common and reliable method is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[11] The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometry using a more robust computational method, such as the G4 composite method.[15] This provides a highly accurate gas-phase enthalpy of formation.

-

Relative Stability Analysis via Isodesmic Reactions: Direct comparison of absolute energies can be prone to error. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds on both the reactant and product sides are conserved. This allows for significant error cancellation when calculating the reaction enthalpy (ΔH).[11]

-

Example: To compare the stability of 2-fluoro-2-methyl-indole (A) vs. 2-fluoro-2-ethyl-indole (B), one could design the reaction: A + Ethane → B + Methane

-

The calculated ΔH for this reaction reflects the difference in stability between the two indole derivatives. A negative ΔH indicates that the products are more stable than the reactants (i.e., compound B is more stable than A).

-

-

Data Summary: Compile the calculated relative enthalpies (ΔH) or Gibbs free energies (ΔG) into a table for clear comparison.

Table 1: Hypothetical Relative Energies for 2-Substituted-2-fluoroindoles

| C2-Substituent (R) | Method | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| -H | G4 (Isodesmic) | 0.00 (Reference) | 0.00 (Reference) |

| -CH₃ | G4 (Isodesmic) | -1.52 | -1.45 |

| -CH₂CH₃ | G4 (Isodesmic) | -1.89 | -1.78 |

| -C(O)CH₃ | G4 (Isodesmic) | -4.25 | -4.01 |

| -Ph | G4 (Isodesmic) | -3.11 | -2.95 |

| Note: Data are illustrative and represent expected trends. Actual values require specific computation. |

Conclusion and Future Outlook

The is a complex function of the potent inductive effects of fluorine, the steric bulk of the adjacent substituent, and the overarching resonance characteristics of the indole scaffold. A systematic approach, leveraging both empirical calorimetric methods like DSC and predictive computational tools like DFT, is essential for a complete understanding. As drug discovery continues to rely on fluorine chemistry to overcome metabolic and pharmacokinetic hurdles, a deep, quantitative knowledge of molecular stability will be paramount. This guide provides the foundational principles and practical workflows necessary to investigate these fascinating molecules, enabling more rational design choices and ultimately leading to the development of safer, more effective therapeutics.

References

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025). Vertex AI Search.

- 14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (n.d.). PMC.

- Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorin

- Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022).

- A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. (n.d.). PMC.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid

- Direct Approach to N-Substituted-2-Fluoroindoles by Sequential Construction of C–N Bonds from gem-Difluorostyrenes. (2017).

- Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. (2024). PubMed.

- The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online.

- Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. (n.d.). Sahu.

- Kinetic Versus Thermodynamic Enol

- Fluorine as a key element in modern drug discovery and development. (2018). LE STUDIUM.

- Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.

- Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (2023). MDPI.

- Thermodynamic vs kinetic reaction control with radical substitution. (2016). Chemistry Stack Exchange.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed.

- Thermodynamic Analysis of Chemical Hydrogen Storage: Energetics of Liquid Organic Hydrogen Carrier Systems Based on Methyl-Substituted Indoles. (2023). MDPI.

- Kinetic vs Thermodynamic Product - 1,2 vs 1,4 Addition of HBr to 1,3- Butadiene. (2021). YouTube.